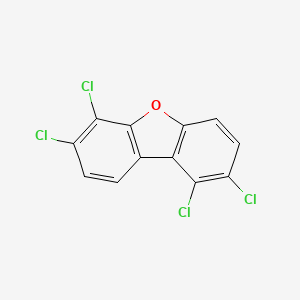

1,2,6,7-Tetrachlorodibenzofuran

Description

Overview of Polychlorinated Dibenzofurans (PCDFs) as Persistent Organic Pollutants (POPs)

Polychlorinated dibenzofurans (PCDFs) are classified as Persistent Organic Pollutants (POPs), a group of chemicals that are resistant to environmental degradation through chemical, biological, and photolytic processes. pops.int Due to their persistence, POPs can be transported over long distances by wind and water, and they bioaccumulate in the fatty tissues of living organisms, leading to potential biomagnification up the food chain. pops.intscielo.br The Stockholm Convention, an international environmental treaty, lists PCDFs among the "dirty dozen," a group of 12 initial POPs targeted for elimination or reduction. wikipedia.orgundp.org

PCDFs are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. scielo.brnih.gov These include the incineration of municipal and industrial waste, the production of certain pesticides and other chemicals, and the bleaching of paper pulp. wikipedia.orgnih.gov They often co-occur with polychlorinated dibenzo-p-dioxins (PCDDs), another class of toxic POPs with similar chemical structures and properties. scielo.brwikipedia.org The presence of PCDFs in the environment is a reliable indicator of anthropogenic activities. scielo.br

Isomeric Complexity and Congener Classification within PCDFs

The basic structure of a dibenzofuran (B1670420) molecule consists of two benzene (B151609) rings joined by a central furan (B31954) ring. In PCDFs, one or more of the hydrogen atoms on the benzene rings are substituted with chlorine atoms. wikipedia.org This substitution can occur at any of the eight available positions (numbered 1 through 4 and 6 through 9), leading to a large number of possible chemical structures. ca.gov

Specifically, there are 135 different PCDF congeners, which are individual compounds that share the same basic chemical structure but differ in the number and position of chlorine atoms. ca.govnih.gov These congeners are further grouped into isomers, which are congeners with the same number of chlorine atoms but different substitution patterns. nih.gov The number of possible isomers for each level of chlorination is as follows:

| Chlorination Level | Number of Isomers |

| Monochlorodibenzofuran | 4 |

| Dichlorodibenzofuran | 16 |

| Trichlorodibenzofuran | 28 |

| Tetrachlorodibenzofuran | 38 |

| Pentachlorodibenzofuran | 28 |

| Hexachlorodibenzofuran | 16 |

| Heptachlorodibenzofuran | 4 |

| Octachlorodibenzofuran | 1 |

The toxicity of PCDF congeners varies significantly depending on the number and placement of the chlorine atoms. Congeners with chlorine atoms at positions 2, 3, 7, and 8 are considered to be of the highest toxicological concern, exhibiting dioxin-like toxicity. wikipedia.orgca.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-6-3-4-8-9(10(6)15)5-1-2-7(14)11(16)12(5)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWYHHKDYUYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003707 | |

| Record name | 1,2,6,7-Tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55722-27-5, 83704-25-0 | |

| Record name | Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,7-Tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90232K9SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 1,2,6,7 Tetrachlorodibenzofuran

Ubiquitous Presence in Environmental Compartments

1,2,6,7-Tetrachlorodibenzofuran, as part of the larger family of PCDFs, is found globally in the environment. Its distribution is a result of its physical and chemical properties, which allow for long-range transport and deposition.

PCDFs, including tetrachlorodibenzofurans, are released into the atmosphere from sources such as waste incineration and other industrial combustion processes. nih.govnih.gov In the atmosphere, they can exist in the vapor phase or adsorbed to particulate matter, which facilitates their transport and subsequent deposition. nih.gov

Studies on ambient air have shown that PCDF congener profiles can vary based on proximity to industrial sources. For instance, in flue gases from industrial plants and the ambient air of surrounding suburbs, PCDF congeners have been found to have a higher share in relation to the total PCDD/F content. nih.gov However, specific concentration data for the 1,2,6,7-TCDF congener in the atmosphere is often limited as analyses tend to focus on the more toxic 2,3,7,8-substituted congeners.

Once deposited from the atmosphere or released through effluents, 1,2,6,7-TCDF can be found in aquatic environments. Due to their low water solubility and hydrophobic nature, PCDFs strongly bind to organic matter in sediments. aaqr.org

Sediments, therefore, act as a significant sink for these compounds. Analysis of sediment can provide a historical record of PCDF contamination. While studies often report total PCDF concentrations or focus on the 2,3,7,8-TCDF isomer, the presence of other tetrachlorodibenzofuran congeners is implied. For example, channel catfish have been shown to accumulate and metabolize 2,3,7,8-TCDF, indicating the potential for other TCDF congeners to be present and bioavailable in aquatic ecosystems. nih.gov

| Congener | Matrix | Location | Concentration Range |

|---|---|---|---|

| 2,3,7,8-TCDF | Sediment | Parramatta River, Australia | 0.25–0.47% of total TEQs |

| 1,2,3,7,8-PeCDF | Sediment | Parramatta River, Australia | 0.04–0.06% of total TEQs |

| 2,3,4,7,8-PeCDF | Sediment | Parramatta River, Australia | 2.2–2.5% of total TEQs |

In terrestrial environments, 1,2,6,7-TCDF is found in soil and dust. Atmospheric deposition is a primary pathway for the contamination of soils. nih.gov Once in the soil, the persistence of PCDFs leads to their long-term presence. epa.gov

House dust has been identified as a significant reservoir for many environmental contaminants, including PCDFs. nih.govuni-stuttgart.declu-in.org Studies have detected a range of PCDF congeners in house dust samples, with concentrations sometimes linked to proximity to industrial sources like cement kilns or heavy traffic routes. nih.gov While the highly chlorinated furans are often abundant, tetrachlorodibenzofurans are also consistently detected. nih.gov

| Congener | Median Concentration (pg/g) | Inter-Quartile Range (pg/g) |

|---|---|---|

| 2,3,7,8-TCDF | Not specified | Not specified |

| 1,2,3,4,7,8-HxCDF | Not specified | Not specified |

| 1,2,3,6,7,8-HxCDF | Not specified | Not specified |

| 2,3,4,6,7,8-HxCDF | Not specified | Not specified |

| 1,2,3,4,6,7,8-HpCDF | Not specified | Not specified |

| OCDF | 291 | Not specified |

Congener-Specific Occurrence Patterns

The relative abundance of different PCDF congeners, known as the congener profile, can provide clues about the source of the contamination. nih.govaaqr.org

The distribution of PCDF congeners, including 1,2,6,7-TCDF, varies geographically. This variation is influenced by the location of primary emission sources and patterns of atmospheric transport. While highly chlorinated congeners are generally more prevalent in environmental samples due to their persistence, the profiles can differ significantly between urban, industrial, and remote areas. nih.gov For instance, studies comparing congener profiles in soil and vegetation near municipal waste incinerators have been conducted to trace emission sources. nih.gov However, these studies often focus on the group of 2,3,7,8-substituted congeners due to their higher toxicity.

Different emission sources have characteristic PCDF congener profiles. Combustion processes, such as those in municipal solid waste incinerators (MSWIs) and hazardous waste incinerators (HWIs), are major sources of PCDFs. europa.euaaqr.orgeuropa.euepa.gov The congener profiles in the flue gas from these facilities can be complex. In some cases, lower-chlorinated dibenzofurans are more prevalent than highly chlorinated ones. aaqr.org

For example, in some hazardous waste incinerators, 2,3,4,7,8-PeCDF has been identified as a dominant congener in terms of toxic equivalence. aaqr.org Industrial effluents, such as those from the pulp and paper industry that use chlorine bleaching, have historically been a source of TCDDs and TCDFs. europa.eu While significant reductions in these emissions have been achieved, the historical congener profiles from these sources contribute to the environmental burden. europa.eu Specific data singling out 1,2,6,7-TCDF in these source profiles is scarce in the reviewed literature, with analyses typically grouping it with other tetrachlorinated congeners or focusing on the 2,3,7,8-substituted isomer.

| Incinerator Type | Dominant PCDF Congeners (by TEQ) |

|---|---|

| Hazardous Waste Incinerator (Group 1) | 2,3,4,7,8-PeCDF, 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF |

| Hazardous Waste Incinerator (Group 2) | 2,3,4,7,8-PeCDF, 2,3,7,8-TCDD |

| Hazardous Waste Incinerator (Group 3) | 2,3,4,7,8-PeCDF |

Analytical Methodologies for 1,2,6,7 Tetrachlorodibenzofuran Detection and Quantification

Advanced Chromatographic Techniques

Advanced chromatographic techniques are fundamental for separating 1,2,6,7-TCDF from other co-eluting congeners and matrix interferences, which is crucial for accurate quantification.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of PCDD/PCDF congeners, including 1,2,6,7-TCDF. chromatographyonline.com The use of capillary columns with specific stationary phases is critical for achieving the necessary resolution.

Column Technology : Fused silica (B1680970) capillary columns are predominantly used in the analysis of dioxins and furans. A common primary column for this analysis is a 5% phenyl-substituted dimethylpolysiloxane phase. chromatographyonline.com For confirmation, especially to resolve toxic isomers like 2,3,7,8-TCDF from other TCDF isomers, a more polar column, such as one with a 50% cyanopropylphenyl-dimethylpolysiloxane phase, is often recommended. chromatographyonline.com The development of novel stationary phases with high aromatic recognition has led to improved resolution of critical isomer pairs, potentially offering a single-column solution. chromatographyonline.com

Method Requirements : Regulatory methods, such as U.S. EPA Method 1613 and 8290, specify performance criteria for chromatographic separation. chromatographyonline.com For instance, a minimum resolution with less than a 25% valley between 2,3,7,8-TCDD and adjacent isomers is required. chromatographyonline.com Achieving baseline separation of the toxic congeners from their less toxic isomers is a key objective. chromatographyonline.com

The table below summarizes typical HRGC columns used for the analysis of tetrachlorodibenzofurans.

| Stationary Phase | Primary Use | Key Separation | Reference |

| 5% Phenyl Dimethylpolysiloxane | Primary analysis | General separation of PCDD/PCDF congeners | chromatographyonline.com |

| 50% Cyanopropylphenyl Dimethylpolysiloxane | Confirmation analysis | Resolution of 2,3,7,8-TCDF from other TCDF isomers | chromatographyonline.com |

| Novel High Aromatic Recognition Phases | Advanced analysis | Improved resolution of critical pairs, potential single-column solution | chromatographyonline.com |

To enhance separation efficiency, various coupled chromatographic systems have been explored. While not as common as single-column HRGC for routine analysis, these systems offer increased resolving power for complex samples. Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) have shown potential for enhanced selectivity and reduced analysis times in the field of dioxin and furan (B31954) analysis.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) is the definitive detection technique for the analysis of PCDDs and PCDFs, including 1,2,6,7-TCDF, providing unmatched selectivity and sensitivity. thermofisher.com

Principle : HRMS instruments, typically magnetic sector mass spectrometers, are operated at a resolving power of 10,000 or greater. env.go.jp This high resolution allows for the differentiation of target analytes from interfering ions of the same nominal mass but different elemental composition. The technique relies on accurate mass measurements to confirm the identity of the compounds. nih.gov

Ionization : Electron ionization (EI) at a reduced energy (around 35 eV) is the standard ionization method. This "soft" ionization technique minimizes fragmentation and maximizes the abundance of the molecular ion, thereby enhancing sensitivity.

The following table details the typical operating conditions for HRMS analysis of tetrachlorodibenzofurans.

| Parameter | Typical Setting | Purpose | Reference |

| Mass Resolution | ≥ 10,000 | To separate target ions from interferences | env.go.jp |

| Ionization Mode | Electron Ionization (EI) | To produce molecular ions | |

| Electron Energy | ~35 eV | To enhance molecular ion signal and sensitivity | |

| Detection | Selected Ion Monitoring (SIM) | To monitor specific characteristic ions for each congener | publications.gc.ca |

Isotope Dilution Mass Spectrometry (IDMS) is considered the "gold standard" for the quantification of PCDDs and PCDFs. rsc.org This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,6,7-TCDF) prior to extraction and cleanup. epa.govepa.gov

Methodology : The labeled internal standard behaves chemically and physically similarly to the native analyte throughout the analytical procedure. By measuring the ratio of the native analyte to its labeled counterpart in the final extract, accurate quantification can be achieved, as this ratio is unaffected by losses during sample preparation. rsc.orgnist.gov This approach corrects for variations in extraction efficiency and matrix effects.

Tandem mass spectrometry (MS/MS), particularly using triple quadrupole (QqQ) or ion trap mass spectrometers, has emerged as a viable alternative to HRMS for the analysis of dioxins and furans. nih.govwaters.com

Selectivity : MS/MS provides high selectivity through the monitoring of specific precursor-to-product ion transitions. nih.govdntb.gov.ua For PCDFs, a common fragmentation pathway involves the loss of a COCl group, which is a highly specific transition that helps to eliminate interferences.

Sensitivity : While historically less sensitive than HRMS, modern MS/MS instruments, especially when coupled with techniques like atmospheric pressure gas chromatography (APGC), can achieve and even surpass the low detection limits required for dioxin and furan analysis. waters.com The soft ionization in APGC leads to abundant molecular ions, enhancing sensitivity. waters.com An enhanced MS/MS method for 2,3,7,8-TCDD using an ion trap mass spectrometer demonstrated a 3.2 times lower limit of detection compared to standard methods. nih.gov

Sample Preparation and Clean-up Procedures for Diverse Matrices

The analysis of 1,2,6,7-TCDF necessitates rigorous sample preparation and clean-up to isolate the target analyte from complex matrices such as soil, water, and biological tissues. nih.govnih.govepa.gov

Extraction : The initial step involves extracting the analytes from the sample matrix. Common techniques include liquid-liquid extraction for aqueous samples and Soxhlet or pressurized liquid extraction for solid samples. epa.gov For instance, U.S. EPA Method 613 specifies spiking a 1-liter water sample with a labeled internal standard and extracting it with methylene (B1212753) chloride. epa.gov

Clean-up : The crude extract contains numerous interfering compounds that must be removed prior to instrumental analysis. This is typically achieved through a multi-step clean-up process involving various chromatographic techniques. acs.org

Acid/Base Washing : Extracts are often washed with concentrated sulfuric acid and sodium hydroxide (B78521) solutions to remove acidic and basic interferences. epa.gov

Column Chromatography : A series of adsorption chromatography columns are used to separate the PCDDs/PCDFs from other classes of compounds. Common adsorbents include:

Silica Gel : Often impregnated with sulfuric acid or potassium hydroxide to remove oxidizable and acidic compounds. env.go.jp

Alumina (B75360) : Used to separate PCDDs/PCDFs from compounds like polychlorinated biphenyls (PCBs). epa.gov

Florisil : Can be used in conjunction with other sorbents for further fractionation. nih.govsigmaaldrich.com

Activated Carbon : Utilized for its high affinity for planar molecules like PCDDs and PCDFs, effectively separating them from non-planar interferences. env.go.jp

The following table outlines a typical multi-step clean-up procedure for the analysis of tetrachlorodibenzofurans.

| Clean-up Step | Reagent/Sorbent | Purpose | Reference |

| Acid/Base Washing | Concentrated H₂SO₄, NaOH solution | Removal of acidic, basic, and oxidizable compounds | epa.gov |

| Column Chromatography 1 | Silica Gel (often modified) | Removal of polar interferences | env.go.jp |

| Column Chromatography 2 | Alumina | Separation from PCBs and other non-planar compounds | epa.gov |

| Column Chromatography 3 | Activated Carbon | Specific retention of planar aromatic compounds | env.go.jp |

Extraction Techniques (e.g., Soxhlet, Accelerated Solvent Extraction)

The initial step in the analysis of 1,2,6,7-TCDF is its extraction from the sample matrix. The choice of extraction technique depends on the nature of the sample, such as soil, sediment, water, or biological tissues. epa.govepa.gov

Soxhlet Extraction: This is a classical and widely used technique for the extraction of PCDFs from solid samples. epa.govtandfonline.com It involves the continuous washing of the sample with a suitable organic solvent, such as toluene (B28343), in a specialized apparatus called a Soxhlet extractor. epa.govtandfonline.com The process can be time-consuming, often requiring extraction for several hours. tandfonline.comnih.gov For instance, U.S. EPA Method 8290A specifies toluene Soxhlet extraction for soil, sediment, and fly ash samples. epa.gov To ensure the glassware is free of contamination, it is recommended to pre-extract the Soxhlet apparatus with the same solvent that will be used for the sample extraction. epa.gov

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE is a more modern and automated technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermofisher.comnih.govnih.gov This method significantly reduces solvent consumption and extraction time compared to traditional Soxhlet extraction. thermofisher.comosti.gov For example, a study on the extraction of PCDD/Fs from activated carbon fibers found that ASE with toluene at 200°C and 100 atm pressure could be performed in three static cycles of 5 minutes each. nih.gov Another study optimized ASE for polyhalogenated dibenzodioxins and dibenzofurans and found that quantitative extraction could be achieved in as little as 15 minutes at 130°C using a mixed solvent of n-hexane and acetone. nih.gov

The following table provides a comparison of typical parameters for Soxhlet and Accelerated Solvent Extraction for PCDF analysis.

| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

| Solvent | Toluene, Hexane/Methylene Chloride | Toluene, n-hexane/acetone |

| Temperature | Boiling point of the solvent | 100 - 200 °C |

| Pressure | Atmospheric | ~1500 psi (100 atm) |

| Time | 8 - 36 hours | 15 - 30 minutes |

| Solvent Volume | High | Low |

| Automation | Manual | Automated |

This table presents a general comparison of Soxhlet and Accelerated Solvent Extraction techniques based on available literature. thermofisher.comepa.govtandfonline.comnih.govnih.gov

Multi-Stage Clean-up for Interferent Removal

Following extraction, the sample extract contains a complex mixture of compounds, including the target 1,2,6,7-TCDF and a multitude of interfering substances that can compromise the accuracy of the analysis. epa.govnih.gov Therefore, a rigorous multi-stage cleanup process is essential to isolate the PCDFs from these interferences. epa.govnih.gov

The cleanup procedures typically involve a combination of techniques, including:

Acid-Base Washing: The extract is washed with concentrated sulfuric acid to remove acidic and oxidizable compounds, followed by a base wash to remove acidic interferences. epa.govnih.gov

Column Chromatography: This is a cornerstone of PCDF cleanup and often involves a sequence of columns packed with different adsorbent materials. epa.govnih.gov Commonly used adsorbents include:

Silica Gel: Often impregnated with sulfuric acid or potassium hydroxide to remove various classes of interfering compounds. nih.govsigmaaldrich.com

Alumina: Used to separate PCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs). epa.govfms-inc.com

Florisil: A magnesium-silicate gel used for the separation of PCDFs and PCBs. nih.govbiotage.com

Activated Carbon: This is a highly effective adsorbent for separating planar molecules like PCDFs from non-planar interferences. epa.govfms-inc.com

An example of a multi-stage cleanup process might involve passing the extract through a multi-layer silica gel column, followed by an alumina column, and finally a carbon column to achieve the necessary purity for instrumental analysis. fms-inc.com Automated cleanup systems are also available that can perform these sequential steps, reducing manual labor and improving reproducibility. nih.govfms-inc.com

Quality Assurance and Quality Control in PCDF Analysis

Given the low concentrations of interest and the complexity of the analytical methods, stringent quality assurance (QA) and quality control (QC) procedures are paramount to ensure the reliability and comparability of data for 1,2,6,7-TCDF. nih.govepa.gov

Method Detection Limits and Quantitation Levels

Method Detection Limit (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nemi.gov It is typically determined by analyzing a series of replicate samples spiked at a low concentration. nemi.gov For PCDF analysis, MDLs are often in the low picogram (pg) or even femtogram (fg) range. thermofisher.comalphalab.com

Quantitation Level (QL): The quantitation level, or reporting limit, is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. dioxins.com This is typically higher than the MDL. Regulatory methods often specify required quantitation levels for different matrices. epa.gov

The following table shows example detection and quantitation limits for PCDFs from various sources.

| Compound Family | Matrix | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) |

| PCDD/Fs | Soil, Sediment, Ash | - | Low fg/µL (instrumental) |

| 2,3,7,8-TCDD | Water | 0.02 µg/L | - |

| PCDD/Fs | General | - | pg/g to sub-pg/g |

This table provides illustrative detection and quantitation limits for PCDFs based on data from various analytical studies and methods. thermofisher.comnemi.govalphalab.com It is important to note that these values can vary significantly depending on the specific analyte, matrix, and analytical method used.

Interlaboratory Calibration and Harmonization

To ensure that analytical results for 1,2,6,7-TCDF are comparable across different laboratories and over time, interlaboratory calibration and harmonization efforts are crucial. dioxins.comresearchgate.net These initiatives involve:

Certified Reference Materials (CRMs): These are materials with well-characterized concentrations of PCDFs, including 1,2,6,7-TCDF. They are used to calibrate instruments, validate methods, and assess the accuracy of analytical results.

Harmonized Quality Criteria: The development and adoption of harmonized quality criteria for PCDF analysis, including acceptance criteria for calibration, recovery of internal standards, and blank contamination, are essential for ensuring data quality and consistency among laboratories. dioxins.comresearchgate.net

These efforts are vital for establishing a common framework for PCDF analysis, which is particularly important for regulatory monitoring and international data comparison. dioxins.com

Environmental Fate and Transport of 1,2,6,7-Tetrachlorodibenzofuran: A Review of Available Data

This article addresses the current state of knowledge regarding the environmental fate and transport of 1,2,6,7-TCDF, adhering strictly to the available, albeit limited, information for this specific compound.

Environmental Fate and Transport Processes of 1,2,6,7 Tetrachlorodibenzofuran

Biogeochemical Transformation and Degradation Pathways

The transformation and degradation of 1,2,6,7-TCDF are critical processes that determine its persistence and potential for long-range transport. These pathways can be broadly categorized into photochemical and microbial degradation.

Photochemical degradation, driven by sunlight, is a significant pathway for the breakdown of chlorinated dibenzofurans in the environment. cdc.gov This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of solar radiation by the 1,2,6,7-TCDF molecule, leading to its decomposition. Studies on various polychlorinated dibenzofurans (PCDFs) have shown that direct photolysis is an important degradation process. cdc.gov The rate of direct photolysis for PCDFs is generally faster than that for polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov The primary mechanism in the direct photolysis of chlorinated aromatic compounds is the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov For tetrachlorodibenzofurans, this process would lead to the formation of less chlorinated dibenzofurans.

While specific data for the direct photolysis of 1,2,6,7-TCDF is scarce, studies on other tetrachlorinated isomers provide insights into the expected behavior. For instance, the photolysis of 2,3,7,8-TCDF in water has been observed to have half-lives ranging from hours to days under sunlight. nih.gov The photolytic half-lives of all 22 tetrachlorodibenzo-p-dioxin (TCDD) isomers in n-hexadecane solution have been determined, showing a range of stabilities depending on the chlorine substitution pattern. acs.org It is expected that 1,2,6,7-TCDF would also undergo direct photolysis, with the rate being influenced by environmental conditions such as the intensity of solar radiation and the medium in which it is present.

Table 1: Photolysis Half-lives of Selected Tetrachlorinated Dioxin and Dibenzofuran (B1670420) Isomers

| Compound | Medium | Half-life | Reference |

| 2,3,7,8-TCDF | Distilled Water | 11 hours | nih.gov |

| 2,3,7,8-TCDF | Natural Waters | 5.9 - 6.3 hours | nih.gov |

| 2,3,7,8-TCDF | Natural Water (Sunlight) | 1.2 days | nih.gov |

| 1,2,3,4-TCDD | Hexane Solution (Near-UV) | Rate constant: 8 x 10⁻⁴ mJ⁻¹ | nih.gov |

This table presents data for closely related tetrachlorinated isomers to provide context for the potential photochemical behavior of 1,2,6,7-TCDF.

Indirect photolysis involves the degradation of 1,2,6,7-TCDF by highly reactive chemical species that are themselves generated by sunlight. In the troposphere and in natural waters, sunlight can initiate the formation of reactive oxygen species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). youtube.com These reactive species can then attack the 1,2,6,7-TCDF molecule, leading to its degradation.

The reaction with hydroxyl radicals is considered a major pathway for the atmospheric degradation of many organic pollutants. nj.gov These radicals can abstract a hydrogen atom or add to the aromatic rings of the dibenzofuran structure, initiating a series of reactions that can lead to the breakdown of the molecule. The rate of indirect photolysis is dependent on the concentration of these reactive species and the susceptibility of the target compound to attack. While specific studies on the indirect photolysis of 1,2,6,7-TCDF are limited, the general principles of reactions with photochemically generated species apply. youtube.com The presence of substances like natural organic matter in water can act as sensitizers, absorbing sunlight and transferring the energy to produce reactive species, thereby enhancing the degradation of compounds like PCDFs. ias.ac.in

Microbial activity plays a crucial role in the breakdown of persistent organic pollutants, including chlorinated dibenzofurans. nih.gov The biodegradation of these compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct metabolic pathways.

Under aerobic conditions, certain bacteria have been shown to degrade lower-chlorinated dibenzofurans. nih.gov The initial step in the aerobic biodegradation of dibenzofuran and its chlorinated derivatives is typically initiated by a dioxygenase enzyme. ethz.chresearchgate.net This enzyme attacks the aromatic ring, often at an angular position adjacent to the ether bridge, leading to the formation of a dihydroxylated intermediate. ethz.ch This initial attack can occur on either the chlorinated or non-chlorinated ring of the molecule. nih.gov

Table 2: Examples of Bacteria Capable of Aerobic Degradation of Chlorinated Dibenzofurans

| Bacterial Strain | Degraded Compound(s) | Key Enzyme Type | Reference |

| Terrabacter sp. strain DBF63 | Dibenzofuran, 2-Chlorodibenzofuran | Angular Dioxygenase | nih.gov |

| Pseudomonas sp. strain CA10 | Carbazole, Dioxin-like compounds | Angular Dioxygenase | nih.gov |

| Sphingomonas sp. RW1 | Dibenzofuran, Dibenzo-p-dioxin | Dioxygenase | ethz.ch |

| Bacillus sp. SS2 | 2,8-Dichlorodibenzofuran | Dioxygenase | nih.gov |

| Serratia sp. SSA1 | 2,8-Dichlorodibenzofuran | Dioxygenase | nih.gov |

This table showcases bacterial strains known to degrade related chlorinated dibenzofurans, suggesting potential pathways for 1,2,6,7-TCDF.

In anaerobic environments such as sediments and waterlogged soils, a key degradation process for highly chlorinated compounds is reductive dechlorination. clu-in.org This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, carried out by anaerobic microorganisms. nj.gov Reductive dechlorination is a significant pathway for the breakdown of higher chlorinated dibenzofurans to less chlorinated congeners, which can then be more susceptible to other degradation processes. nih.gov

Studies on the anaerobic dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) in contaminated sediments have shown that it is dechlorinated to trichlorodibenzofurans (TrCDFs) and subsequently to dichlorodibenzofurans (DiCDFs). nih.gov The primary pathway observed was the removal of a lateral chlorine atom. nih.gov The rate of this process is influenced by environmental factors such as temperature, with higher temperatures generally leading to faster dechlorination rates. nih.gov It is highly probable that 1,2,6,7-TCDF also undergoes anaerobic reductive dechlorination in a similar manner, with the sequential removal of its chlorine atoms. This process would lead to the formation of various trichloro- and dichlorodibenzofuran isomers.

Table 3: Anaerobic Dechlorination of a Tetrachlorodibenzofuran Isomer

| Starting Compound | Incubation Conditions | Primary Products | Reference |

| 1,2,3,4-Tetrachlorodibenzofuran | Anaerobic sediment microcosms | 1,3,4-Trichlorodibenzofuran, 1,3-Dichlorodibenzofuran | nih.gov |

This table illustrates the anaerobic reductive dechlorination pathway of a related TCDF isomer, providing a model for the potential fate of 1,2,6,7-TCDF under similar conditions.

Microbial Biodegradation Pathways

Role of Microbial Communities and Fungi

Research specifically detailing the microbial degradation of this compound (1,2,6,7-TCDF) is limited. However, the broader study of polychlorinated dibenzofurans (PCDFs) and their structural analogs, polychlorinated dibenzo-p-dioxins (PCDDs), provides insight into the potential microbial processes that could affect this compound. Generally, chlorinated dioxins and dibenzofurans are resistant to biodegradation.

Microbial communities, particularly those in contaminated soils, have shown the potential to degrade persistent organic pollutants. Studies on the highly toxic isomer, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have identified several bacterial genera capable of its breakdown. For instance, bacterial communities from soil heavily contaminated with herbicides and dioxins demonstrated the ability to degrade TCDD. In these studies, the degradation was most effective under conditions of carbon and energy source limitation, suggesting that some bacteria may utilize the contaminant as a substrate when other resources are scarce. Genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium showed an increased relative abundance that correlated with higher rates of TCDD biodegradation. Other dominant genera in these communities included Achromobacter and Pseudomonas. It is plausible that similar microbial consortia could play a role in the transformation of 1,2,6,7-TCDF, although specific pathways and efficiencies are yet to be determined.

Fungi, especially white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their production of extracellular lignin-modifying enzymes (LMEs) like laccase and manganese peroxidase. These enzymes have broad substrate specificity. Research has demonstrated the capability of fungi to degrade dioxins. For example, a strain of Penicillium sp. (QI-1), isolated from activated sludge, was able to degrade 87.9% of TCDD within six days under optimal conditions. The white-rot fungus Rigidoporus sp. FMD21 was also identified as a potent TCDD degrader, primarily through the action of its laccase enzymes. While these studies focus on TCDD, they highlight the enzymatic systems that are key to breaking down the stable chlorinated aromatic structure, which could be applicable to 1,2,6,7-TCDF. The degradation process often involves the cleavage of the ether bond, leading to the formation of chlorinated phenols and catechols.

Ecological Implications of 1,2,6,7 Tetrachlorodibenzofuran Contamination

Bioaccumulation and Biomagnification in Food Webs

Due to their lipophilic (fat-loving) nature, PCDFs, including 1,2,6,7-TCDF, have a strong tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. As these compounds are transferred up the food chain from prey to predator, their concentration can increase at each successive trophic level, a phenomenon called biomagnification. This can lead to high concentrations in top predators, even when levels in the surrounding environment are low.

The uptake of PCDFs by aquatic organisms can occur directly from the water (bioconcentration) or through the consumption of contaminated food (biomagnification). The kinetics of uptake and elimination determine the extent of bioaccumulation.

| Kinetic Parameter | Organism | Compound | Value | Source |

| Bioconcentration Factor (BCF) | Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-TCDF | 2,455 - 6,049 | nm.gov |

| Depuration Half-life (t1/2) | Caddisfly Larvae (Hydropsyche bidens) | 2,3,7,8-TCDF | ≥ 28 days |

This table presents data for 2,3,7,8-TCDF as a surrogate for 1,2,6,7-TCDF.

The transfer of 1,2,6,7-TCDF through the food web is a critical aspect of its ecological risk. This transfer is quantified using various factors, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF).

Studies on PCDFs have demonstrated their potential for trophic transfer. For instance, field studies of fish in Maine rivers downstream of paper mills showed BAFs for 2,3,7,8-TCDD (a related dioxin) ranging from 3,000 to 106,000, depending on the species. nih.gov The U.S. Environmental Protection Agency (EPA) has developed a system of Toxicity Equivalency Factors (TEFs) to assess the combined risk of complex mixtures of dioxin-like compounds. ca.gov These factors relate the toxicity of a specific congener to that of the most toxic form, 2,3,7,8-TCDD. ca.govwikipedia.org While a specific TEF for 1,2,6,7-TCDF is not established in the widely used international systems, this approach underscores the importance of considering the cumulative effects of different congeners.

| Accumulation Factor | Compound | Value | Context | Source |

| Bioconcentration Factor (BCF) | 2,3,7,8-TCDF | 2,455 - 6,049 | Rainbow Trout | nm.gov |

| Bioaccumulation Factor (BAF) | 2,3,7,8-TCDD | 11,500 - 24,600 | Smallmouth Bass fillets | nih.gov |

| Bioaccumulation Factor (BAF) | 2,3,7,8-TCDD | 78,500 - 106,000 | White Sucker whole bodies | nih.gov |

This table includes data for related compounds to illustrate the range of accumulation factors for dioxin-like compounds.

The potential for 1,2,6,7-TCDF to bioaccumulate varies among different species due to differences in their physiology, diet, and habitat.

For example, a study on mink (Mustela vison) fed a diet containing 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF (pentachlorodibenzofuran) found that both compounds were almost completely absorbed from the diet. nih.gov However, the elimination half-time of 2,3,7,8-TCDF was very short (less than 15 hours), suggesting that mink can efficiently metabolize and excrete this compound. nih.gov In contrast, aquatic organisms like fish and invertebrates may have a lower capacity for metabolism, leading to higher bioaccumulation. Studies on fish from Lake Roosevelt on the Columbia River showed detectable concentrations of TCDFs in their tissues. wa.gov

| Species | Compound(s) | Bioaccumulation Finding | Source |

| Mink (Mustela vison) | 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF | Nearly complete absorption from diet, but rapid elimination of TCDF. | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-TCDF | High bioconcentration from water. | nm.gov |

| Caddisfly Larvae (Hydropsyche bidens) | 2,3,7,8-TCDF | Slow depuration, high accumulation potential. | |

| Various fish species | TCDFs | Detectable concentrations in tissues from contaminated sites. | wa.gov |

Ecosystem-Level Impacts

The contamination of ecosystems with persistent compounds like 1,2,6,7-TCDF can have far-reaching consequences, affecting the health of individual organisms and the structure and function of entire ecosystems.

PCDFs are ubiquitous environmental contaminants found in various environmental compartments, including air, water, soil, and sediment. isotope.com Due to their low water solubility and tendency to adsorb to particles, they are often found in higher concentrations in sediments.

A study of sediments and fish in Lake Roosevelt, which receives effluent from a pulp mill, found detectable levels of TCDFs. wa.gov The concentrations of TCDFs in sediment were found to decrease with distance downstream from the source. wa.gov Fish from all sites had detectable concentrations of TCDF, with the lowest levels found in a reference lake. wa.gov

| Environmental Compartment | Location | Compound(s) | Concentration Range | Source |

| Fish Tissue (TCDF) | Lake Roosevelt | TCDFs | 0.6 - 48 pg/g | wa.gov |

| Sediment (TCDF) | Lake Roosevelt | TCDFs | up to 78 pg/g | wa.gov |

| Fish Tissue (TCDF) | Spokane River (reference) | TCDFs | 0.6 pg/g | wa.gov |

The toxic effects of PCDFs on wildlife are a significant concern. These effects are often mediated through the aryl hydrocarbon (Ah) receptor, a protein involved in regulating gene expression. wikipedia.org

Exposure to TCDFs has been linked to a range of adverse health effects in wildlife, including:

Carcinogenicity: 2,3,7,8-TCDF is classified as a probable human carcinogen, and similar concerns exist for wildlife. ontosight.ai

Reproductive and Developmental Toxicity: Studies in animals have shown that exposure to TCDFs can lead to reproductive problems and birth defects. ontosight.ainih.gov

Immunotoxicity: TCDFs can suppress the immune system, making animals more susceptible to diseases.

Studies on guinea pigs have shown that 2,3,7,8-TCDF is highly toxic, causing weight loss and death even at low doses. nih.gov In wild mink populations living in contaminated areas, elevated levels of PCDFs have been found in their livers, although the direct impact on the population was not immediately apparent, suggesting that the risk may be complex and dependent on the specific mixture of congeners present. nih.gov The presence of TCDD-equivalents has been measured in the tissues of various species, including carp, owls, and kestrels, indicating widespread exposure in the environment. nih.gov

Ecological Risk Assessment Methodologies

The ecological risk assessment of 1,2,6,7-tetrachlorodibenzofuran (1,2,6,7-TCDF), like other polychlorinated dibenzofurans (PCDFs) and dioxin-like compounds, follows a structured framework to evaluate the potential adverse effects on ecosystems. This process is crucial for understanding the environmental hazards posed by these persistent organic pollutants and for informing risk management decisions. The methodologies are generally consistent with the U.S. Environmental Protection Agency's (EPA) guidance for ecological risk assessment and involve several key stages: problem formulation, exposure assessment, effects assessment (or hazard assessment), and risk characterization. itrcweb.orgepa.gov

Problem Formulation

The initial phase of an ecological risk assessment is problem formulation. This step establishes the goals, scope, and focus of the assessment. It involves identifying the contaminants of concern, in this case, 1,2,6,7-TCDF, and other related compounds that might be present in a complex mixture. ca.govca.gov A conceptual site model is developed to delineate the potential pathways through which ecological receptors might be exposed to the contaminant. itrcweb.org This includes identifying the sources of contamination, the environmental media that are contaminated (e.g., soil, sediment, water), and the receptors of concern (e.g., soil invertebrates, fish, birds, mammals). itrcweb.org

For persistent and bioaccumulative compounds like 1,2,6,7-TCDF, the food chain is a primary exposure pathway. epa.govnih.gov Therefore, the conceptual model will often trace the movement of the compound from contaminated media into lower trophic level organisms and subsequently to higher trophic level predators.

Exposure Assessment

The exposure assessment quantifies the contact of ecological receptors with the contaminant. For 1,2,6,7-TCDF, this involves measuring or modeling its concentration in relevant environmental media. Due to their hydrophobic nature, PCDFs tend to partition to organic matter in soil and sediment. frontiersin.org

Effects Assessment (Hazard Assessment)

The effects assessment evaluates the potential for a contaminant to cause adverse effects in ecological receptors. This involves compiling and analyzing toxicity data from scientific literature to determine toxicity reference values (TRVs). nih.gov TRVs represent a level of exposure below which adverse effects are unlikely to occur.

A significant challenge in the risk assessment of individual PCDF congeners like 1,2,6,7-TCDF is the scarcity of specific toxicity data. Much of the toxicological data is available for the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov

To address the issue of assessing the risk of complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) approach is widely used. ca.govca.govwikipedia.orgnih.gov This method expresses the toxicity of different congeners relative to that of 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgcdc.gov The concentration of each congener in a mixture is multiplied by its TEF to derive a Toxic Equivalent (TEQ) concentration. These TEQs can then be summed to represent the total dioxin-like toxicity of the mixture.

However, a significant data gap exists for 1,2,6,7-TCDF, as a definitive, universally accepted TEF has not been established for this specific congener in major international frameworks like those from the World Health Organization (WHO). The table below includes TEFs for other selected PCDFs to illustrate the concept.

Table 1: World Health Organization (WHO) 2005 Toxic Equivalency Factors (TEFs) for Selected Polychlorinated Dibenzofurans (PCDFs) for Mammals, Birds, and Fish

| Compound | Mammalian TEF | Avian TEF | Fish TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) | 0.1 | 0.5 | 0.05 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | 0.02 | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 | 1 | 0.5 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0003 | <0.0001 | 0.0001 |

Source: Based on data from various scientific and regulatory bodies.

Risk Characterization

The final step, risk characterization, integrates the exposure and effects assessments to estimate the likelihood of adverse ecological effects. epa.govepa.gov This is often done by calculating a Hazard Quotient (HQ), which is the ratio of the estimated exposure concentration to the TRV. An HQ greater than 1.0 suggests a potential for ecological risk. nih.gov

Remediation Strategies for 1,2,6,7 Tetrachlorodibenzofuran Contaminated Environments

Ex Situ Treatment Technologies

Ex situ technologies are often preferred for sites with high contaminant concentrations or where rapid and definitive cleanup is required. These methods involve excavating the contaminated soil or pumping the contaminated water for treatment at the surface.

Thermal treatment is a highly effective and widely used method for the destruction of dioxins and furans, including 1,2,6,7-TCDF. These technologies use high temperatures to either destroy the contaminants or separate them from the contaminated matrix for subsequent destruction.

Incineration: This process involves the direct combustion of contaminated materials at very high temperatures. For dioxin-containing wastes, temperatures exceeding 1,200°C are typically required to ensure complete destruction. princeton.edu The organic compounds are converted into less harmful substances like carbon dioxide and water vapor, while non-combustible materials form an ash. princeton.edu The U.S. Environmental Protection Agency (EPA) has recognized incineration as a preferred technology for dioxin treatment, achieving destruction and removal efficiencies (DREs) of 99.9999% in mobile research incinerators. princeton.edu

Thermal Desorption: This technology uses lower temperatures than incineration to vaporize contaminants from the soil or sediment. The contaminated material is heated, typically to between 335°C and 800°C, causing the organic compounds like TCDFs to turn into a gas. tuiasi.roclu-in.org This gas is then collected and treated in a separate high-temperature unit, such as a thermal oxidizer or incinerator, where it is heated to temperatures around 1,100°C to 1,200°C for complete destruction. princeton.edutuiasi.ro A pilot project at the Biên Hòa Airbase in Vietnam successfully used thermal desorption, heating soil to 335°C, to achieve a pollutant removal rate of 99%, with the subsequent destruction of the vaporized dioxins at 1,100°C. tuiasi.ro This process can effectively treat large volumes of contaminated soil. clu-in.org

Interactive Data Table: Thermal Treatment Parameters for Dioxin-like Compounds

| Technology | Operating Temperature (Soil) | Off-Gas Treatment Temperature | Destruction Efficiency | Reference |

| Incineration | > 1,200°C | N/A (Direct Destruction) | > 99.9999% | princeton.edu |

| Thermal Desorption | 335°C - 800°C | ~ 1,100°C | > 99% | tuiasi.roclu-in.org |

Chemical decomposition methods aim to break down the molecular structure of 1,2,6,7-TCDF into less toxic compounds through chemical reactions.

Advanced Oxidation Processes (AOPs): AOPs are designed to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of destroying recalcitrant organic contaminants. itrcweb.org These processes are typically used for water treatment and can be effective for compounds that are resistant to conventional oxidants. itrcweb.org

Dechlorination: This approach involves removing chlorine atoms from the dibenzofuran (B1670420) structure, which is a critical step in reducing its toxicity. Reductive dechlorination can be achieved using various chemical reductants.

Zero-Valent Iron (ZVI): ZVI is a commonly used reductant in environmental remediation. clu-in.org It can be used in permeable reactive barriers or mixed directly with contaminated soil and water to degrade halogenated organic compounds. clu-in.orgfrtr.gov The iron corrodes and in the process releases electrons that facilitate the dechlorination of the contaminant.

Palladized Iron Nanoparticles (Pd/nFe): Research has demonstrated that combining iron nanoparticles with a palladium catalyst can significantly enhance the rate of dechlorination. In one study, palladized iron nanoparticles were used to completely dechlorinate 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to its non-chlorinated backbone, dibenzo-p-dioxin, under anoxic conditions. nih.gov This integrated approach highlights the potential for sequential chemical reduction followed by biological treatment. nih.gov

In Situ Remediation Approaches

In situ remediation technologies treat contaminants without excavating the soil or pumping the groundwater, making them generally less disruptive and potentially more cost-effective for large or inaccessible sites. frontiersin.org

Bioremediation utilizes microorganisms to degrade or transform contaminants into less toxic substances. rsc.org For compounds like 1,2,6,7-TCDF, the process often relies on enhancing the activity of naturally occurring or introduced microbes that possess the necessary enzymatic pathways. mdpi.comcrccare.com

Bioaugmentation is the process of introducing specific, pre-selected microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. rsc.orgnih.gov This strategy is employed when the indigenous microbial population lacks the metabolic capability to degrade the contaminant at a sufficient rate. rsc.org

The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, grow, and compete with the native microbiota. nih.govnih.gov For chlorinated compounds, microorganisms that can perform reductive dechlorination or oxidative degradation are sought. For instance, Sphingomonas wittichii RW1 has been identified for its ability to aerobically degrade dibenzo-p-dioxin, the product of TCDD dechlorination. nih.gov Similarly, strains like Paraburkholderia xenovorans LB400 have been studied for their ability to degrade related chlorinated compounds like PCBs. nih.gov The application of such specialized microbes can significantly increase the rate of contaminant removal. mdpi.com

Biostimulation involves modifying the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. rsc.orgmdpi.com This is often achieved by adding nutrients, electron acceptors (like oxygen), or electron donors (like organic carbon sources) that may be limiting factors for microbial activity. frontiersin.orgresearchgate.net

The primary goal of biostimulation is to optimize conditions to enhance the natural bioremediation potential of a site. frontiersin.org This can involve:

Nutrient Addition: Supplying nitrogen, phosphorus, and other essential nutrients can promote microbial growth. mdpi.commdpi.com

Electron Acceptor/Donor Addition: For aerobic degradation, oxygen can be supplied through techniques like bioventing. crccare.com For anaerobic dechlorination, the addition of a carbon source can stimulate the necessary reducing conditions. researchgate.net

pH and Moisture Control: Adjusting the pH and moisture content of the soil can create more favorable conditions for microbial activity. frontiersin.org

Biostimulation has proven effective for various contaminants and is considered an ecologically safer approach as it relies on the native microbial community. mdpi.com

Interactive Data Table: Comparison of In Situ Bioremediation Strategies

| Strategy | Principle | Key Action | Primary Target | Advantages | Challenges |

| Bioaugmentation | Introduction of specialized microbes. rsc.org | Increases the population of specific degraders. mdpi.com | Sites with limited or no indigenous degrading microbes. rsc.org | Potentially faster degradation rates for recalcitrant compounds. | Introduced microbes may not survive or compete effectively. nih.gov |

| Biostimulation | Stimulation of indigenous microbes. rsc.org | Optimizes environmental conditions (nutrients, oxygen, etc.). frontiersin.org | Sites where degrading microbes are present but their activity is limited. frontiersin.org | Cost-effective; utilizes native microbial populations. mdpi.com | May be slow; effectiveness depends on the existing microbial community. researchgate.net |

Bioremediation Techniques

Phytoremediation Applications

Phytoremediation is an emerging, eco-friendly approach that utilizes plants to remove, degrade, or contain contaminants in soil and water. nih.govnih.gov For dioxins and furans, including 1,2,6,7-TCDF, phytoremediation primarily operates through mechanisms at the root-soil interface (rhizosphere).

Mechanisms and Research Findings:

The primary mechanisms involved in the phytoremediation of highly chlorinated compounds like 1,2,6,7-TCDF are often indirect. Due to their strong hydrophobicity, these compounds are not readily taken up and translocated by plants. mdpi.com Instead, the main process is rhizodegradation , where plants stimulate the growth and activity of soil microorganisms in the root zone. mdpi.com These microorganisms can then biodegrade the contaminants. nih.gov

Several factors influence the effectiveness of phytoremediation for dioxin-like compounds:

Plant Species: Plants with extensive root systems and high biomass are often preferred. nih.gov Studies have investigated various plants for their potential to remediate soils contaminated with other organic pollutants, with some showing promise for dioxins. nih.govresearchgate.net For instance, research on aged dioxin/furan-contaminated soil using alfalfa (a legume) showed that vegetation, especially when combined with other amendments, could enhance pollutant dissipation. nih.govresearchgate.net

Soil Properties: The strong adsorption of dioxins and furans to soil organic matter can limit their bioavailability for microbial degradation and plant uptake, which is a significant challenge for phytoremediation. mdpi.comepa.gov

Microbial Augmentation: The efficiency of phytoremediation can be enhanced by introducing specific microbial strains known for their ability to degrade chlorinated compounds or by using amendments that stimulate the native microbial population. nih.govmdpi.com Research has shown that combining plants like alfalfa with arbuscular mycorrhizal fungi and specific bacteria can lead to greater reductions in dioxin concentrations compared to plants alone. nih.govresearchgate.net A study combining alfalfa with various amendments achieved a 23% dissipation of total dioxins/furans over six months. researchgate.net

While phytoremediation is a cost-effective and aesthetically pleasing option, its application for 1,2,6,7-TCDF is still under investigation and is generally considered a long-term strategy. nih.govresearchgate.net

Table 1: Selected Research on Phytoremediation of Dioxin/Furan (B31954) Contaminated Soil

| Plant Species | Amendment(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Alfalfa (Medicago sativa) | Arbuscular mycorrhizal fungi, Sphingomonas wittichii RW1, rhamnolipids, native microbiota | Achieved a 23% reduction in total dioxin/furan concentration over six months. | researchgate.net |

| Marigold (Tagetes patula), Tall Fescue (Festuca arundinacea) | Rhizobacteria (Massilia niastensis, Streptomyces costaricanus) | Rhizobacteria-assisted phytoremediation resulted in a maximum 44% reduction of PCDD/PCDF content. | mdpi.com |

| Vetiver Grass (Chrysopogon zizanioides) | None (field experiment) | Investigated for uptake and translocation of dioxins from contaminated soil at a former airbase. | researchgate.net |

Nanoremediation Technologies (e.g., Nanoscale Zero-Valent Iron)

Nanoremediation involves the use of nanoscale materials to treat contaminated sites. taylorandfrancis.com For chlorinated organic compounds like 1,2,6,7-TCDF, nanoscale zero-valent iron (nZVI) is a particularly promising technology. nih.govnih.govtaylorfrancis.com

Mechanism of Action:

nZVI particles possess a high specific surface area and strong reducing potential. nih.govdeswater.com They typically have a core-shell structure, with a metallic iron (Fe⁰) core and an outer layer of iron oxides/hydroxides. uwo.ca The degradation of chlorinated compounds occurs through reductive dehalogenation, a surface-mediated reaction where the nZVI core donates electrons to the contaminant, replacing chlorine atoms with hydrogen atoms. nih.gov This process can break down the highly toxic chlorinated furan into less chlorinated, less toxic compounds. nih.govwright.edu

Enhancements and Research Findings:

The effectiveness of nZVI can be improved in several ways:

Bimetallic nZVI: Coating nZVI with a second, more noble metal like palladium (Pd) or nickel (Ni) can significantly accelerate the rate of dechlorination. uwo.carsc.org These catalytic metals can enhance the electron transfer process. Studies on other chlorinated volatile organic compounds have shown that nZVI/Pd and nZVI/Ni can achieve complete degradation within 24 hours, compared to much lower rates for unamended nZVI. rsc.org

Stabilizers: To prevent aggregation and improve mobility in the subsurface, nZVI particles can be coated with polymers like carboxymethylcellulose (CMC). uwo.cawright.edu

Sulfidation: Amending nZVI with iron monosulfide (FeS) has been shown to increase the dechlorination rate of other chlorinated hydrocarbons and can lead to the formation of less toxic byproducts. wright.edu

The application of nZVI can also influence soil microbial communities, potentially increasing the abundance of keystone taxa related to the degradation of organochlorine pollutants. nih.gov While many studies focus on chlorinated solvents, the fundamental mechanism of reductive dehalogenation is applicable to the C-Cl bonds in 1,2,6,7-TCDF. nih.govtaylorfrancis.com

Table 2: Research on nZVI for Degradation of Chlorinated Organic Compounds

| nZVI Type | Target Contaminant(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Unamended nZVI | Chlorinated methanes, 1,2-dichloroethane | Showed limited reactivity with some highly chlorinated compounds alone but was effective in combination with anaerobic bacteria. | nih.gov |

| Sulfidated nZVI (nZVI/FeS) | Carbon tetrachloride, Chloroform, 1,1,1-TCA | The nZVI/FeS system was faster and produced less toxic byproducts compared to unamended nZVI. | wright.edu |

| Bimetallic nZVI (nZVI/Pd, nZVI/Ni) | Chlorinated volatile organic compounds (CVOCs) | Degraded all tested CVOCs completely within 24 hours, a significant improvement over pristine nZVI. | rsc.org |

Physical Sequestration and Containment Methods

Physical sequestration and containment methods aim to isolate contaminants and prevent their migration and bioavailability in the environment, rather than destroying them. researchgate.net These methods are often used for large volumes of low-concentration contaminated material or as a part of a broader management strategy. thegef.org

Common Techniques:

Capping: This involves placing a clean layer of material (such as sand, clay, or geotextiles) over contaminated sediment to physically isolate it from the overlying water column. researchgate.net Capping reduces the exposure of aquatic organisms to contaminants and minimizes their release into the environment. researchgate.net

Solidification/Stabilization: These techniques involve mixing additives with the contaminated soil or sediment to reduce the mobility of contaminants. Solidification encapsulates the waste in a solid, monolithic block, while stabilization chemically converts the contaminants into a less soluble or less toxic form. This approach is generally considered for post-treatment or for ensuring the containment of low-level contaminated residuals. thegef.org

Sorbent Amendments: A promising sequestration method involves mixing sorbents like activated carbon into contaminated soil or sediment. clu-in.org Activated carbon has a high affinity for organic compounds like dioxins and furans, strongly binding them and reducing their bioavailability. clu-in.orgnih.gov Research on 2,3,7,8-TCDD, the most toxic dioxin, has shown that sequestration by activated carbon can effectively eliminate its bioavailability and subsequent toxic effects in mice. nih.gov This suggests that the same principle would apply to 1,2,6,7-TCDF, reducing its entry into the food chain.

These containment strategies are often employed when contaminant destruction is not feasible due to cost or technical limitations. researchgate.net

Efficacy and Applicability of Remediation Technologies for Specific Matrices

The choice and success of a remediation technology for 1,2,6,7-TCDF are highly dependent on the specific characteristics of the contaminated matrix, such as soil, sediment, or water. dtic.mil

Soil:

Phytoremediation: In soil, the high organic matter content can lead to strong adsorption of 1,2,6,7-TCDF, severely limiting its availability for plant uptake or microbial degradation. mdpi.com Therefore, phytoremediation is more applicable for large areas of low-level, surficial contamination where a long treatment timeframe is acceptable. nih.govepa.gov Its effectiveness can be enhanced by selecting appropriate plant species and using amendments to boost microbial activity. nih.govmdpi.com

Nanoremediation: For in situ soil remediation, the delivery and distribution of nZVI particles are critical. Soil texture, mineralogy, and hydrogeology influence nanoparticle mobility. nih.govuwo.ca In dense, clay-rich soils, nZVI may not travel far from the injection point, whereas in sandy soils, distribution is generally better. The technology is often applied as a slurry injected into the contaminated zone. taylorandfrancis.com

Physical Sequestration: Sorbent amendments like activated carbon can be tilled into contaminated surface soils to reduce exposure risks. clu-in.org Solidification/stabilization is also primarily a soil-focused technology, suitable for defined areas of contamination that can be excavated and treated, or in some cases, treated in situ. thegef.org

Sediment:

Phytoremediation: The application of phytoremediation in sediment is challenging. While some aquatic plants may be used, the anaerobic conditions and strong binding of contaminants to sediment particles limit its effectiveness. epa.gov

Nanoremediation: Applying nZVI to sediments is complex. Direct injection can be difficult, and the particles may react with other compounds in the anaerobic sediment environment. The technology's applicability is still largely in the research phase for sediment remediation.

Physical Sequestration: Capping is a well-established technology specifically for sediments, providing a physical barrier to prevent contaminant release. researchgate.net Mixing activated carbon directly into sediments is also an emerging and promising technique to reduce the bioavailability of dioxins and furans to benthic organisms.

Table 3: Applicability of Remediation Technologies to Different Matrices

| Remediation Technology | Soil | Sediment | Key Considerations for Applicability |

|---|---|---|---|

| Phytoremediation | More applicable | Less applicable | Limited by strong contaminant adsorption to soil/sediment organic matter; long treatment times. mdpi.comepa.gov |

| Nanoremediation (nZVI) | Applicable | Research stage | Effectiveness depends on nanoparticle mobility in the subsurface; geochemical conditions can affect reactivity. nih.govuwo.ca |

| Physical Sequestration | Applicable (Sorbents, S/S) | Applicable (Capping, Sorbents) | Focuses on containment, not destruction; effectiveness is site-specific. thegef.orgresearchgate.netclu-in.org |

Regulatory and Risk Assessment Frameworks for Dioxin Like Compounds, Including 1,2,6,7 Tetrachlorodibenzofuran

International and National Regulatory Context for PCDFs

Polychlorinated dibenzofurans (PCDFs), including 1,2,6,7-TCDF, are recognized as persistent organic pollutants (POPs) and are subject to international control under the Stockholm Convention on Persistent Organic Pollutants . epd.gov.hkpops.intiisd.org This global treaty, which entered into force in 2004, aims to eliminate or restrict the production and use of POPs. epd.gov.hkreach24h.com PCDFs are listed in Annex C of the Convention, which requires parties to take measures to reduce their unintentional release with the goal of continuing minimization and, where feasible, ultimate elimination. pops.int The Convention initially targeted a list of 12 POPs, often referred to as the "Dirty Dozen," which included PCDFs. epd.gov.hk

At the national level, various countries have implemented regulations to control dioxin and furan (B31954) emissions.

United States: The U.S. Environmental Protection Agency (EPA) regulates dioxins and furans under several statutes, including the Clean Air Act. epa.gov The EPA has established National Emission Standards for Hazardous Air Pollutants for sources that burn hazardous waste, such as incinerators and cement kilns. epa.gov In 1983, Congress directed the EPA to conduct the National Dioxin Study to assess the extent of contamination nationwide. ewg.org

European Union: The EU has established maximum levels for dioxins and dioxin-like compounds in food and animal feed to protect public health. eurofins.denih.govfao.orgeuropa.eu Directive 2002/32/EC sets maximum levels for undesirable substances in animal feed, including PCDDs and PCDFs. eurofins.defao.orglegislation.gov.uk The EU also utilizes action levels to trigger investigations into sources of contamination when certain thresholds are exceeded. legislation.gov.uk Regulation (EU) 2019/1021 on persistent organic pollutants further aligns EU law with the provisions of the Stockholm Convention. europa.eu

Toxicity Equivalency Factor (TEF) Methodology for Environmental Mixtures

Due to the complexity of dioxin-like compound mixtures found in the environment, a specialized approach is required to assess their combined toxicity. epa.govwikipedia.org The Toxicity Equivalency Factor (TEF) methodology is the most widely accepted approach for this purpose. wikipedia.orgnih.gov This method expresses the toxicity of individual dioxin-like congeners in terms of the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.govepa.gov

The TEF concept is based on several key assumptions:

The compounds share a common mechanism of action, primarily through binding to the aryl hydrocarbon (Ah) receptor. wikipedia.orgnih.govusask.ca

The effects of the individual congeners are additive. cdc.gov

The dose-response curves of the individual congeners are similarly shaped. cdc.gov

TEFs are consensus values derived by expert groups, such as the World Health Organization (WHO), based on a comprehensive review of available toxicological data. nih.govornl.govnih.gov These values are periodically re-evaluated as new scientific information becomes available. nih.gov The U.S. EPA recommends the use of the 2005 WHO consensus TEFs for human health risk assessments. ornl.govepa.gov

The TEF for 1,2,6,7-Tetrachlorodibenzofuran has been established by the WHO.

WHO 2005 Toxicity Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs) for Mammals

| Compound | TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |

| Octachlorodibenzofuran | 0.0003 |

Data sourced from the World Health Organization

The TEF values are used to calculate the Toxic Equivalent (TEQ) of a mixture of dioxin-like compounds. wikipedia.orgnih.govtandfonline.com The concentration of each individual congener is multiplied by its respective TEF to determine its congener-specific toxic equivalent concentration (TEC). cdc.gov These TECs are then summed to obtain the total TEQ for the mixture. epa.govcdc.govusgs.gov

Formula for Calculating TEQ:

TEQ = Σ (Concentration of congener * TEF of congener)

This allows the toxicity of a complex mixture to be expressed as a single value, representing the equivalent concentration of 2,3,7,8-TCDD. wikipedia.orgcdc.gov

Environmental Monitoring Programs and Guidelines

Various national and international programs are in place to monitor the levels of dioxin-like compounds, including 1,2,6,7-TCDF, in the environment.

In the United States , the EPA conducts monitoring through various programs. epa.govepa.gov The National Dioxin Air Monitoring Network (NDAMN) provides data on atmospheric levels of dioxins. epa.gov The EPA also has established analytical methods, such as Method 23 and Method 8290A, for the determination of PCDDs and PCDFs in various environmental matrices. epa.goveurofinsus.com The Superfund Innovative Technology Evaluation (SITE) Program evaluates new technologies for monitoring and remediating contaminated sites. clu-in.org

The Food and Drug Administration (FDA) in the U.S. monitors dioxin levels in the food supply, including fish, shellfish, and dairy products, through its Total Diet Study. fda.gov

In the European Union , monitoring of dioxins in food and feed is a key component of their regulatory framework to ensure compliance with maximum levels. eurofins.delegislation.gov.uk

Bioanalytical methods, such as the CALUX bioassay, are also used for rapid screening and integrated monitoring of dioxin-like activity in environmental samples. nih.gov

Challenges in Environmental Policy and Management of Dioxin-Like Compounds

Despite significant reductions in emissions in recent decades, the management of dioxin-like compounds, including 1,2,6,7-TCDF, continues to present challenges. nih.govnih.gov

Persistence and Ubiquity: Dioxins are highly persistent in the environment and can be transported long distances, leading to global contamination. epd.gov.hkepa.govwikipedia.org They accumulate in the fatty tissues of animals, biomagnifying up the food chain. wikipedia.orgwho.int

Sources of Emission: While industrial emissions have been significantly reduced, other sources such as backyard burning of waste and forest fires contribute to the environmental burden. epa.govwikipedia.org

Data Gaps: There is still a need for more data on the levels of dioxin-like compounds in various environmental media and food products to refine risk assessments and management strategies. nih.gov

Economic Considerations: The high cost of analysis and remediation can be a barrier to comprehensive monitoring and cleanup efforts. nih.gov

Disposal of Contaminated Materials: The proper disposal of contaminated materials, such as industrial waste and ash from incineration, is crucial to prevent further environmental contamination and requires specialized high-temperature incineration facilities. who.intundrr.org

Addressing these challenges requires a continued commitment to international cooperation, stringent regulatory enforcement, ongoing research, and the development of cost-effective monitoring and remediation technologies.

Q & A

Q. What analytical techniques are recommended for detecting 1,2,6,7-Tetrachlorodibenzofuran in environmental samples?

To detect chlorinated dibenzofurans, isotope dilution gas chromatography-mass spectrometry (GC-MS) is the gold standard. Stable isotope-labeled analogs (e.g., ¹³C-labeled TCDFs) are used as internal standards to enhance accuracy and correct for matrix effects . For fluorescence-based detection, derivative synchronous fluorescence spectrometry in organized media (e.g., polyoxyethylene lauryl ether) improves sensitivity for chlorinated congeners, achieving detection limits as low as 2.7 ng/mL . Ensure calibration with certified reference materials (e.g., 50 µg/mL TCDF solutions in nonane or toluene) to validate instrument performance .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?